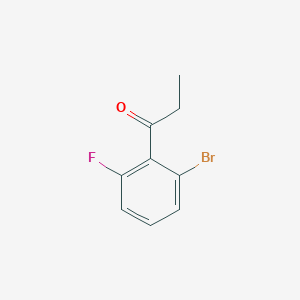
1-(2-Bromo-6-fluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-6-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO. It is a derivative of phenylpropanone, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Bromo-6-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination and fluorination of phenylpropanone derivatives. The reaction typically requires a brominating agent, such as bromine or N-bromosuccinimide (NBS), and a fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent, such as dichloromethane or acetonitrile, under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is critical to minimize environmental impact and ensure safety .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromo-6-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted phenylpropanone derivatives
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-6-fluorophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In pharmaceutical research, this compound is explored for its potential as a drug candidate. Its structural features may contribute to the development of new medications with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-6-fluorophenyl)propan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biochemical pathways, leading to desired therapeutic effects. For example, the compound’s bromine and fluorine substituents may enhance its binding affinity to certain proteins, thereby increasing its potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Bromo-4-fluorophenyl)propan-1-one
- 1-(2-Chloro-6-fluorophenyl)propan-1-one
- 1-(2-Bromo-6-chlorophenyl)propan-1-one
Uniqueness
1-(2-Bromo-6-fluorophenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms at the 2 and 6 positions, respectively, influences its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H8BrFO |
|---|---|
Molekulargewicht |
231.06 g/mol |
IUPAC-Name |
1-(2-bromo-6-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H8BrFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 |
InChI-Schlüssel |
ONGIVEORSGHIFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=CC=C1Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)
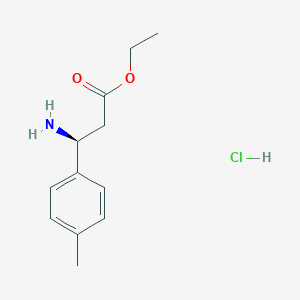

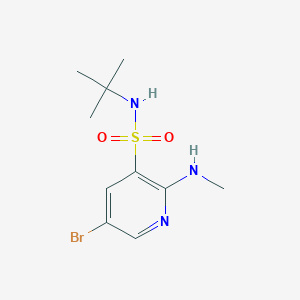
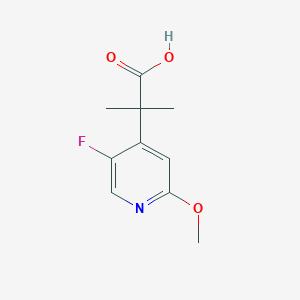
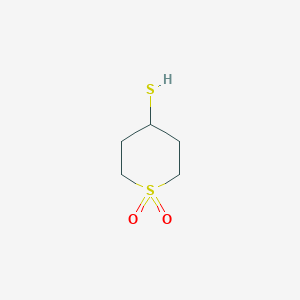
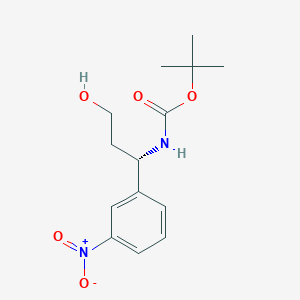
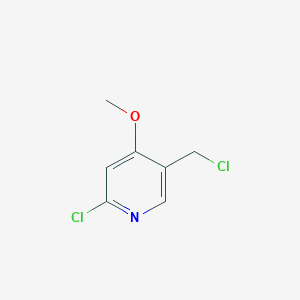
![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
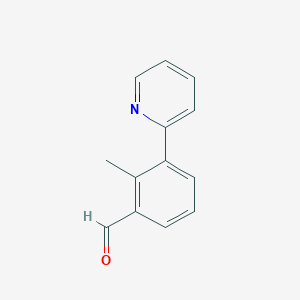
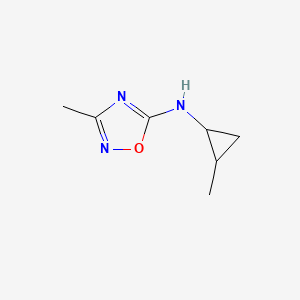

![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)
![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)
